Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
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Overview
Description
Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is an organic compound with the molecular formula C14H18N2O3 and a molecular weight of 262.309. This compound belongs to the class of isoquinoline derivatives and has gained significant interest in scientific research due to its various applications in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydro isoquinoline derivatives . The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and acetyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as ethanol, methanol, and acetonitrile are frequently used in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it has been found to exhibit potent and selective inhibitory activity against the enzyme histone lysine methyltransferase G9a, which is involved in the regulation of gene expression. This inhibition can lead to changes in chromatin structure and gene expression patterns, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
4-Hydroxy-2-quinolones: These compounds share a similar isoquinoline core but differ in their functional groups and biological activities.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific inhibitory activity against histone lysine methyltransferase G9a, which distinguishes it from other isoquinoline and indole derivatives.
Properties
IUPAC Name |
ethyl N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-14(18)15-13-5-4-11-6-7-16(10(2)17)9-12(11)8-13/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTGXKHINUARTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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